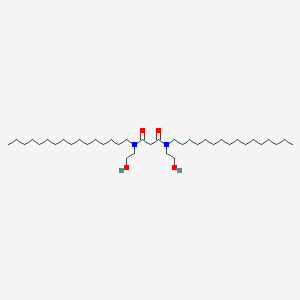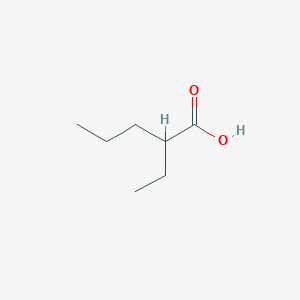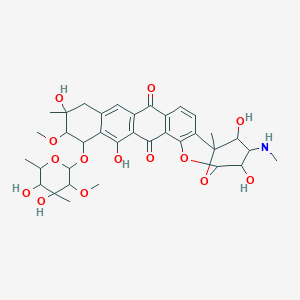
N,N'-dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide, commonly known as DHDP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amphiphilic molecules, which means that it has both hydrophilic and hydrophobic properties. DHDP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying different biological processes.
Mécanisme D'action
The mechanism of action of DHDP is not well understood, but it is believed to interact with lipid bilayers and cell membranes. DHDP has been shown to increase the fluidity of lipid bilayers, which can affect the function of membrane proteins and ion channels. DHDP may also affect the permeability of cell membranes, allowing for the delivery of drugs or other molecules into cells.
Biochemical and Physiological Effects
DHDP has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit protein-protein interactions and to modulate the activity of enzymes. DHDP has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DHDP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, stable under a variety of conditions, and has a low toxicity profile. However, DHDP is not soluble in water and can be difficult to work with in aqueous environments. Additionally, DHDP may interact with other compounds in experimental systems, making it difficult to interpret results.
Orientations Futures
There are a number of potential future directions for research on DHDP. One area of interest is the development of DHDP-based drug delivery systems for the treatment of cancer and other diseases. DHDP may also be useful in the study of membrane fusion and other cellular processes. Finally, further research is needed to better understand the mechanism of action of DHDP and its potential therapeutic applications.
Méthodes De Synthèse
DHDP is synthesized through a multistep process that involves the reaction of hexadecylamine with ethylene oxide to form a hydrophilic head group. The resulting amine is then reacted with a diacid to form the final product. The synthesis of DHDP is relatively simple and can be carried out in a laboratory setting using standard chemical techniques.
Applications De Recherche Scientifique
DHDP has been used in a variety of scientific research applications, including the study of lipid bilayers, membrane fusion, and drug delivery. DHDP is particularly useful in these applications because of its ability to form stable micelles and vesicles, which can be used to encapsulate and deliver drugs to specific cells or tissues.
Propriétés
Numéro CAS |
149591-38-8 |
|---|---|
Formule moléculaire |
C37H74N2O4 |
Poids moléculaire |
639 g/mol |
Nom IUPAC |
N,N'-dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide |
InChI |
InChI=1S/C39H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-40(33-35-42)38(44)37-39(45)41(34-36-43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42-43H,3-37H2,1-2H3 |
Clé InChI |
CQZOUFLZOOXAML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(CCO)C(=O)CC(=O)N(CCCCCCCCCCCCCCCC)CCO |
SMILES canonique |
CCCCCCCCCCCCCCCCN(CCO)C(=O)CC(=O)N(CCCCCCCCCCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile](/img/structure/B114222.png)


![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)

![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)

![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)




